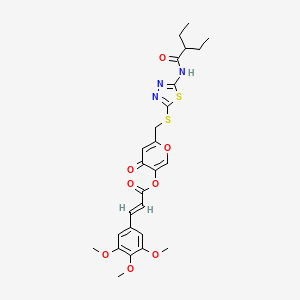
2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications Research into the synthesis and properties of polyamides and polymers related to aromatic compounds, such as those involving chloro and fluoro substitutions, has shown significant advancements in material science. For instance, Hsiao et al. (2000) explored the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. These polyamides exhibited high thermal stability and solubility in polar solvents, indicating their potential applications in creating durable and flexible materials (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Pharmacological Research In the realm of pharmacology, benzamide derivatives have been studied for their potential as inhibitors and therapeutic agents. A study by Mai et al. (2005) on class II-selective histone deacetylase inhibitors synthesized novel compounds showing high selectivity, indicating their potential in treating various diseases by modulating gene expression (Mai et al., 2005). Additionally, the work on alkylating benzamides with melanoma cytotoxicity by Wolf et al. (2004) highlights the synthesis of benzamide derivatives conjugated with cytostatics, showing enhanced toxicity against melanoma cells, suggesting a targeted drug delivery approach for melanoma therapy (Wolf et al., 2004).
Fluorescence and Chemosensor Applications The development of fluorescent chemosensors is another area of interest, where compounds similar to 2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide could play a role. Yamaji et al. (2017) synthesized benzamides with pyridine, pyridazine, and pyrazine rings, converting them into difluoroboronated complexes that emitted blue fluorescence, demonstrating potential applications in biological imaging and organic materials (Yamaji et al., 2017).
Chemical Synthesis and Modification The chemical synthesis and modification of compounds bearing structural similarity to 2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide have been explored for creating novel pharmaceutical intermediates. Wang et al. (2006) described a practical synthesis of a key pharmaceutical intermediate, showcasing the versatility of such compounds in drug development (Wang et al., 2006).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c20-16-4-3-5-17(21)18(16)19(24)22-11-10-14-6-8-15(9-7-14)23-12-1-2-13-23/h3-9H,1-2,10-13H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRVVNREDHPGPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2367394.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2367395.png)
![3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide](/img/structure/B2367396.png)
![5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2367398.png)
![1-(4-(Difluoromethoxy)phenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2367399.png)





